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Compound of Interest

Compound Name: Moracin M

Cat. No.: B158225

For Researchers, Scientists, and Drug Development Professionals

Moracin M, a naturally occurring benzofuran derivative isolated from Morus alba, has garnered
significant attention for its diverse pharmacological activities. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of Moracin M and its analogs,
focusing on their potential as therapeutic agents. The information presented herein is
supported by experimental data from various studies, offering a valuable resource for
researchers in drug discovery and development.

Phosphodiesterase 4 (PDE4) Inhibition

Moracin M has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4), an
enzyme implicated in inflammatory diseases such as asthma and psoriasis. Structure-based
optimization of Moracin M has led to the development of highly potent and selective PDE4
inhibitors.

Quantitative Data: PDE4 Inhibitory Activity
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Modification ..
Selectivity vs

Compound from Moracin PDE4 ICso (nM) Reference
other PDEs

M

Moracin M - 2900 - [1]
Optimized

L30 o 8.6 >201-fold [2]
derivative
Optimized

LW (L11) o 54 - [3]
derivative

Structure-Activity Relationship Summary:
e The 2-arylbenzofuran core of Moracin M is a viable scaffold for developing PDE4 inhibitors.

 Strategic modifications to the Moracin M structure can lead to a significant increase in
potency, as seen with the derivative L30, which exhibits an ICso in the nanomolar range.[2]

e These optimized analogs also demonstrate high selectivity for PDE4 over other
phosphodiesterase families, which is a critical factor in minimizing off-target effects.[2]
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Caption: PDE4 inhibition by Moracin M analogs increases cAMP levels, leading to PKA
activation and subsequent suppression of pro-inflammatory mediators.

PCSK9 Expression Inhibition

Analogs of Moracin C, a structurally related compound to Moracin M, have been shown to
inhibit the expression of proprotein convertase subtilisin/kexin type 9 (PCSK?9), a key regulator
of LDL cholesterol levels.

Quantitative Data: PCSK9 mRNA Expression Inhibition
In HepG2 Cells
PCSK9 mRNA

Compound Modification o Reference
Inhibition (%)

) Prenylated 2-
Moracin C (1) 44.9 [4]
arylbenzofuran

Protected Moracin C

Compound 7 precursor (no prenyl 97.1 [4]
group)
7-prenylated
Compound 9 o 96.7 [4]
derivative
Compound 11 - 88.5 [4]
Compound 14 - 96.3 [4]
Berberine (Control) - 60.9 [4]

Structure-Activity Relationship Summary:
e The 2-arylbenzofuran motif is a key structural feature for inhibiting PCSK9 expression.[4]

« Interestingly, the absence of the prenyl group in the Moracin C precursor (compound 7)
resulted in the most potent inhibition of PCSK9 mRNA expression, suggesting that the prenyl
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moiety may not be essential for this specific activity and that its position can influence the
inhibitory effect.[4]

Experimental Workflow: PCSK9 Expression Analysis
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Caption: Workflow for evaluating the effect of Moracin M analogs on PCSK9 expression in
HepG2 cells.

Anti-inflammatory Activity: Nitric Oxide (NO)
Production Inhibition
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2-Aroylbenzofurans, which share the core benzofuran structure with Moracin M, have
demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in
lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Quantitative Data: Inhibition of NO Production

Key Structural NO Production
Compound . ICs0 (UM) Reference
Features Inhibition (%)

4-hydroxyphenyl,
5-OH on 99.3 4.13 [5]

benzofuran

Rugchalcone B

&)

4-hydroxyphenyl,
Compound 4 5,6-diOH on 99.6 0.57 [5]
benzofuran

4-hydroxyphenyl,
Compound 7 6-OH on 96.8 1.90 [5]
benzofuran

4-hydroxyphenyl,
Compound 8 6-OH on 74.3 0.99 [5]

benzofuran

Structure-Activity Relationship Summary:

e The presence of a 4-hydroxyphenyl group appears to be crucial for the anti-inflammatory
activity.[5]

o Hydroxylation at the 5- and/or 6-position of the benzofuran ring significantly enhances the
inhibitory potency against NO production. Compound 4, with hydroxyl groups at both
positions, exhibited the lowest ICso value.[5]

Signaling Pathway: Inhibition of NF-kB Mediated NO
Production
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Caption: 2-Aroylbenzofuran analogs inhibit LPS-induced NO production by targeting the NF-kB
signaling pathway.

Anticancer Activity

Numerous studies have explored the anticancer potential of 2-arylbenzofuran derivatives, the
core structure of Moracin M. These compounds have shown cytotoxic activity against a range
of cancer cell lines.

Quantitative Data: Anticancer Activity of 2-
Arylbenzofuran Derivatives
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Compound Cancer Cell Line ICs0 (M) Reference

3-Amidobenzofuran

Derivatives

289 MDA-MB-231 (Breast) 3.01 [4]
HCT-116 (Colon) 5.20 [4]

HT-29 (Colon) 9.13 [4]

Benzofuran-Chalcone

Derivatives

33d A-375 (Melanoma) 4.15 [4]
MCEF-7 (Breast) 3.22 [4]

A-549 (Lung) 2.74 [4]

HT-29 (Colon) 7.29 [4]

H-460 (Lung) 3.81 [4]

2(3)-

Phenylbenzofuran

Derivatives

13b MCF-7 (Breast) 1.875 [4]
C-6 (Glioma) 1.980 [4]

13g MCF-7 (Breast) 1.287 [4]
C-6 (Glioma) 1.622 [4]

Structure-Activity Relationship Summary:

e The anticancer activity of 2-arylbenzofuran derivatives is highly dependent on the
substitution pattern on both the benzofuran and the aryl moieties.[4]

e The incorporation of different functional groups, such as amides and chalcones, can
significantly influence the cytotoxic potency and selectivity against various cancer cell lines.
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[4]

o For some derivatives, the presence of electron-donating groups on the phenyl ring enhances
anticancer activity.[4]

Tyrosinase Inhibitory Activity

Moracin M and its analogs, particularly those found in Morus species, are known inhibitors of
tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for
skin-whitening agents.

: o _ : hibi -

Tyrosinase ICso

Compound Source Reference
(uM)

Moracin M Morus alba twigs 8.0 [61[7]

Mulberrofuran G Morus species 6.35 [8]

Kuwanon G Morus species 67.6 [8]

Albanol B Morus species Inactive [8]

Kojic Acid (Control) - 36.02 [8]

Structure-Activity Relationship Summary:
e The 2-arylbenzofuran skeleton is a key feature for tyrosinase inhibition.[6]

¢ Substitutions on the benzofuran ring can significantly impact activity. For instance, the
addition of a hydroxyl or prenyl group, as in moracin N, has been shown to decrease
tyrosinase inhibitory activity.[6]

e The presence of a resorcinol moiety (2,4-dihydroxyphenyl) in the 2-aryl group is often
associated with potent tyrosinase inhibition.

Experimental Workflow: Tyrosinase Inhibition Assay
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Prepare Mushroom Tyrosinase, L-DOPA, and Test Compounds
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'
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Caption: General workflow for the in vitro mushroom tyrosinase inhibition assay.

Experimental Protocols
Phosphodiesterase 4 (PDE4) Inhibition Assay

A common method for assessing PDE4 inhibition is a cell-based assay using a membrane
potential dye. In this assay, cells overexpressing PDE4 are loaded with a fluorescent dye that is
sensitive to changes in membrane potential. Activation of a Gs-coupled receptor leads to an
increase in intracellular cAMP, which in turn opens cyclic nucleotide-gated channels, causing
membrane depolarization and a change in fluorescence. PDE4 inhibitors will potentiate this
signal by preventing the breakdown of CAMP. The ICso is determined by measuring the
concentration-dependent effect of the compound on the fluorescence signal.

PCSK9 Expression Assay in HepG2 Cells

e Cell Culture: Human hepatoma (HepGZ2) cells are cultured in appropriate media.

o Treatment: Cells are treated with various concentrations of the Moracin M analogs for a
specified period (e.g., 24 hours).
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* RNA Isolation and gRT-PCR: Total RNA is extracted from the cells, and quantitative real-time
PCR (gRT-PCR) is performed to measure the relative mRNA expression levels of PCSK9,
normalized to a housekeeping gene (e.g., GAPDH).

o Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, transferred to a membrane,
and probed with antibodies specific for PCSK9 and a loading control (e.g., f-actin) to

determine protein expression levels.

Nitric Oxide (NO) Production Assay in RAW 264.7
Macrophages

o Cell Culture: Murine macrophage (RAW 264.7) cells are seeded in 96-well plates.

o Treatment: Cells are pre-treated with the test compounds for a short period (e.g., 1 hour)
before stimulation with lipopolysaccharide (LPS; e.g., 1 pg/mL) to induce NO production.

o Griess Assay: After a 24-hour incubation, the cell culture supernatant is collected. The
concentration of nitrite (a stable metabolite of NO) in the supernatant is determined using the
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The
absorbance is measured at approximately 540 nm, and the nitrite concentration is calculated

from a standard curve.

o Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure
that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

Anticancer Activity Assay (MTT Assay)

o Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

o Compound Treatment: The cells are then treated with various concentrations of the Moracin
M analogs for a specified duration (e.g., 48 or 72 hours).

o MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well and incubated to allow viable cells to reduce the yellow MTT to purple
formazan crystals.
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e Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is
added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured at a
specific wavelength (e.g., 570 nm) using a microplate reader. The ICso value is calculated as
the concentration of the compound that causes a 50% reduction in cell viability compared to
the untreated control.

Mushroom Tyrosinase Inhibition Assay

o Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer,
pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.

e Substrate Addition: The reaction is initiated by adding the substrate, L-DOPA.

e Monitoring the Reaction: The formation of dopachrome is monitored by measuring the
increase in absorbance at 475 nm over time using a spectrophotometer.

» Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing
the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).
The ICso value is the concentration of the inhibitor that causes 50% inhibition of the enzyme
activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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